Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl-
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Overview
Description
Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and one phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- can be achieved through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile . This method typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
- 2,2’-Bis(trifluoromethyl)benzidine
- 2,2’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol}
Uniqueness: Ethanone, 2,2-bis(3-methoxyphenyl)-1-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
122135-81-3 |
---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,2-bis(3-methoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-12-6-10-17(14-19)21(18-11-7-13-20(15-18)25-2)22(23)16-8-4-3-5-9-16/h3-15,21H,1-2H3 |
InChI Key |
YRNIFKMEFLYLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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